molecular formula C12H16FNO B15162809 Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide CAS No. 154479-59-1

Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide

Cat. No.: B15162809
CAS No.: 154479-59-1
M. Wt: 209.26 g/mol
InChI Key: IRTYVSUAASTEIC-UHFFFAOYSA-N
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Description

Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 4-fluorobenzyl chloride as the primary starting materials.

    N-Alkylation: Piperidine undergoes N-alkylation with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 1-((4-fluorophenyl)methyl)piperidine.

    Oxidation: The resulting 1-((4-fluorophenyl)methyl)piperidine is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol or amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Higher oxidized derivatives

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The oxide group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, lacking the fluorophenyl and oxide groups.

    4-Fluorobenzylpiperidine: Similar structure but without the oxide group.

    Piperidine N-oxide: Lacks the fluorophenyl group.

Uniqueness

Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide is unique due to the presence of both the fluorophenyl and oxide groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

154479-59-1

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-1-oxidopiperidin-1-ium

InChI

InChI=1S/C12H16FNO/c13-12-6-4-11(5-7-12)10-14(15)8-2-1-3-9-14/h4-7H,1-3,8-10H2

InChI Key

IRTYVSUAASTEIC-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+](CC1)(CC2=CC=C(C=C2)F)[O-]

Origin of Product

United States

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